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Compound of Interest

Compound Name: 2,3-Dimethoxyphenylboronic acid

Cat. No.: B1312058

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxyphenylboronic acid (DMBA) is a valuable building block in organic synthesis,
particularly in the realm of medicinal chemistry and drug development. Its utility in Suzuki-
Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a
fundamental transformation in the synthesis of complex organic molecules. The precise
characterization of DMBA is paramount to ensure its purity, identity, and suitability for these
sensitive applications. This technical guide provides an in-depth overview of the key analytical
techniques employed in the characterization of 2,3-Dimethoxyphenylboronic acid, complete
with detailed experimental protocols and a summary of relevant data.

Physicochemical Properties

A foundational aspect of characterization involves the determination of fundamental
physicochemical properties. These constants serve as initial indicators of sample purity and
identity.
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Property Value Reference
CAS Number 40972-86-9 [11[2]
Molecular Formula CsH11BOa4 [1][2]
Molecular Weight 181.98 g/mol [11[2]
Melting Point 67-71 °C [1112]

White to off-white crystalline
Appearance ,
solid

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and
functional groups present in 2,3-Dimethoxyphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic
molecules. Both *H and 3C NMR are essential for the characterization of DMBA.

Quantitative Data

Specific experimental *H and 13C NMR data for 2,3-Dimethoxyphenylboronic acid were not
available in the searched resources. The following data for a related isomer, 3,4-
Dimethoxyphenylboronic acid, is provided for representative purposes.

1H NMR (400 MHz, DMSO-de) of 3,4-Dimethoxyphenylboronic acid
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
7.80 s 2H B(OH)2
7.35 d, J=8.0 Hz 1H Ar-H
7.30 S 1H Ar-H
6.90 d, J=8.0 Hz 1H Ar-H
3.78 S 3H OCHs
3.75 S 3H OCHs

13C NMR (101 MHz, DMSO-ds) of 3,4-Dimethoxyphenylboronic acid

Chemical Shift (8) ppm Assighment
150.5 Ar-C

148.0 Ar-C

123.0 Ar-C

115.0 Ar-C

1115 Ar-C

55.5 OCHs

554 OCHs

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, further confirming its identity.

Quantitative Data

A specific mass spectrum for 2,3-Dimethoxyphenylboronic acid was not found in the
searched literature. The expected molecular ion peaks are presented below.
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miz lon
182.07 M]*
183.08 [M+H]*
205.06 [M+NaJ*

Expected Fragmentation: Phenylboronic acids can undergo fragmentation through the loss of
water (H20) from the boronic acid group or cleavage of the carbon-boron bond.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. A study has been conducted on the conformational and FTIR
analysis of 2,3-dimethoxyphenylboronic acid.

Quantitative Data

Wavenumber (cm~—?) Assignment

~3300 (broad) O-H stretch (from B(OH)z2)

~3000 Aromatic C-H stretch

~2950, ~2850 Aliphatic C-H stretch (from OCHs)
~1600, ~1480 Aromatic C=C stretch

~1350 B-O stretch

~1250 Asymmetric C-O-C stretch (aryl ether)
~1020 Symmetric C-O-C stretch (aryl ether)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization.

NMR Spectroscopy Protocol
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o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethoxyphenylboronic acid
in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-de or CDCI3) in an NMR tube.

e Instrument Setup:
o Spectrometer: 400 MHz or higher field NMR spectrometer.
o Nuclei to be observed: *H and 13C.
o Reference: Tetramethylsilane (TMS) at 0.00 ppm.
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.
o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts and coupling constants.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

o Process the spectrum similarly to the *H spectrum.

Mass Spectrometry Protocol (Electrospray lonization -
ESI)

o Sample Preparation: Prepare a dilute solution of 2,3-Dimethoxyphenylboronic acid
(approximately 10-100 pug/mL) in a suitable solvent such as methanol or acetonitrile.

e Instrument Setup:
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o Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped
with an ESI source.

o lonization Mode: Positive or negative ion mode.

o Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z
50-500).

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min).

o Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas
flows) to maximize the signal of the molecular ion.

o Acquire the full scan mass spectrum.

o If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by
selecting the molecular ion as the precursor ion and applying collision-induced
dissociation (CID).

FT-IR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

o Sample Preparation: Place a small amount of the solid 2,3-Dimethoxyphenylboronic acid

powder directly onto the ATR crystal.
e Instrument Setup:
o Spectrometer: A Fourier-transform infrared spectrometer equipped with an ATR accessory.
o Scan Range: Typically 4000-400 cm™1.
o Resolution: 4 cm~1.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.
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o Apply the sample to the crystal and ensure good contact using the pressure arm.
o Record the sample spectrum.

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

Visualizations
Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized
compound like 2,3-Dimethoxyphenylboronic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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